

2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name:	2-Phenyl-6-trifluoromethoxyquinolin-4-ol
Cat. No.:	B598705

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of **2-Phenyl-6-trifluoromethoxyquinolin-4-ol**. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available chemical databases, predictive modeling, and comparative analysis of structurally related quinoline derivatives. The guide covers physicochemical properties, a probable synthetic route, and potential biological activities to serve as a foundational resource for researchers and professionals in drug development. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a likely synthesis method is provided.

Physicochemical Properties

Direct experimental data on the physicochemical properties of **2-Phenyl-6-trifluoromethoxyquinolin-4-ol** is not readily available in the public domain. However, based on its chemical structure and data from closely related compounds, the following properties can be predicted.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₀ F ₃ NO ₂	ChemicalBook[1]
Molecular Weight	305.25 g/mol	ChemicalBook[1]
Predicted pKa	~3.95 ± 0.40	Inferred from 6-fluoro-2-phenyl-4-quinolinol[2]
Predicted Solubility	Low in water; Soluble in DMSO and Methanol	Inferred from 2-Phenylquinolin-4-ol
Predicted LogP	High	Inferred from general quinoline derivative properties

Note: The predicted values are estimations and should be confirmed through experimental validation. The pKa is predicted based on the known value of a structurally similar fluorinated 2-phenylquinolin-4-ol. The solubility profile is inferred from the general characteristics of quinolin-4-ol derivatives.

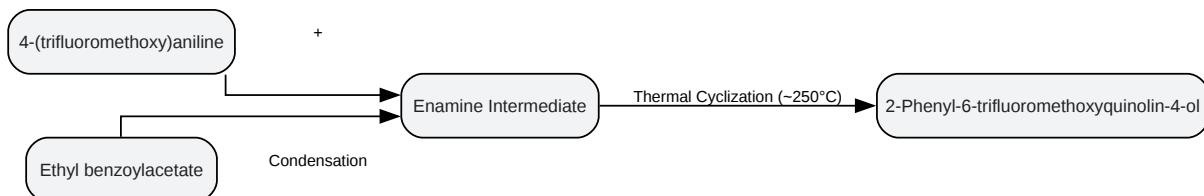
Synthesis Methodology

A probable and well-established method for the synthesis of **2-Phenyl-6-trifluoromethoxyquinolin-4-ol** is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β -ketoester to form a 4-hydroxyquinoline.[3][4]

Proposed Synthetic Pathway

The synthesis would proceed in two main steps:

- Formation of the enamine intermediate: Reaction of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate.
- Thermal cyclization: Heating the resulting enamine intermediate at high temperatures to induce ring closure and form the final quinolin-4-ol product.



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Caption: Proposed Conrad-Limpach synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the Conrad-Limpach synthesis and would require optimization for this specific substrate.

Materials:

- 4-(trifluoromethoxy)aniline
- Ethyl benzoylacetate
- High-boiling point solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene)[5]
- Ethanol
- Hydrochloric acid (catalytic amount)

Procedure:

- Step 1: Enamine Formation.
 - In a round-bottom flask, combine equimolar amounts of 4-(trifluoromethoxy)aniline and ethyl benzoylacetate in ethanol.
 - Add a catalytic amount of hydrochloric acid.
 - Stir the mixture at room temperature for 4-6 hours.

- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate. The intermediate may be purified by recrystallization or used directly in the next step.
- Step 2: Thermal Cyclization.
 - Add the crude enamine intermediate to a high-boiling point solvent in a flask equipped with a reflux condenser.
 - Heat the mixture to approximately 250°C.^[4] The optimal temperature may need to be determined experimentally.
 - Maintain this temperature for 1-2 hours.
 - Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
 - Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.
 - Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization:

- The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of **2-Phenyl-6-trifluoromethoxyquinolin-4-ol** is not currently available. However, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.^{[6][7]} Research on structurally similar 2-

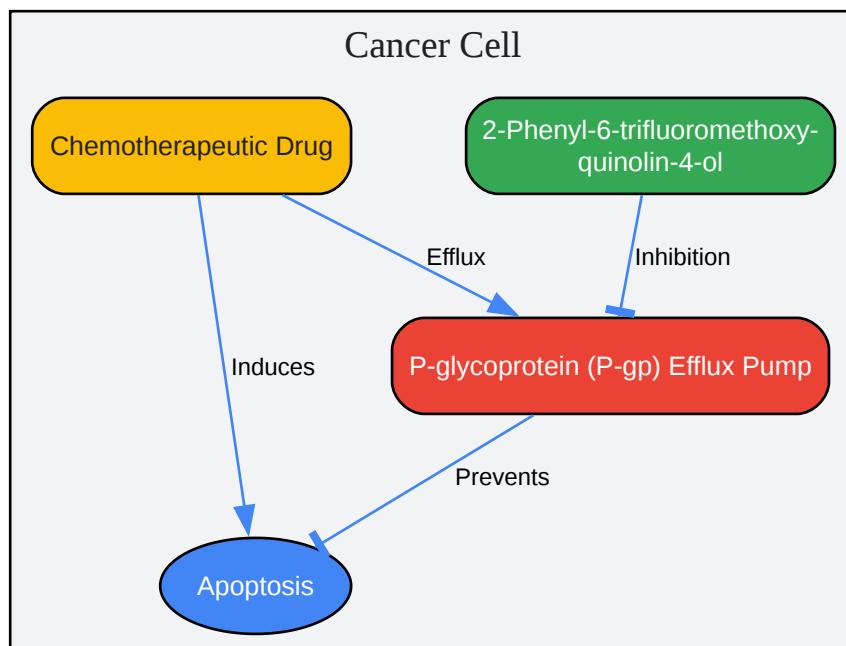
aryl- and 4-substituted quinoline derivatives suggests several potential areas of pharmacological relevance.

Potential Therapeutic Areas

- Anti-infective Agents: Quinolines are the backbone of many antimalarial drugs (e.g., chloroquine) and have been extensively explored for their activity against various pathogens, including bacteria, fungi, and mycobacteria.[6][8]
- Anticancer Activity: Numerous quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Some have been investigated as inhibitors of specific cellular targets in oncology.[7]
- P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinolines have been identified as inhibitors of P-glycoprotein, a key protein in multidrug resistance in cancer.[9] The trifluoromethoxy group at the 6-position of the target compound may influence this activity.

Hypothetical Signaling Pathway Involvement

Given the potential for P-gp inhibition, a logical relationship for its mechanism of action in overcoming multidrug resistance can be visualized.



[Click to download full resolution via product page](#)**Caption:** P-glycoprotein inhibition workflow.

Conclusion

2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a synthetic compound for which direct experimental data is scarce. This guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed Conrad-Limpach synthesis offers a viable route for its preparation. Based on the extensive research into quinoline derivatives, this compound warrants investigation for its potential biological activities, particularly in the areas of anti-infective and anticancer research. Experimental validation of the predicted properties and biological activities is essential for any future drug development efforts.

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